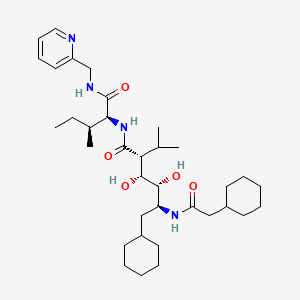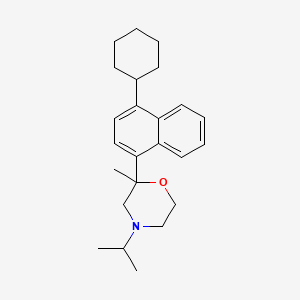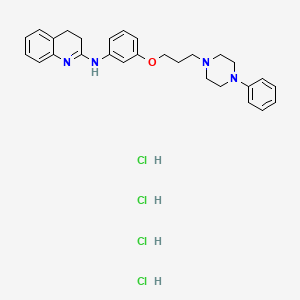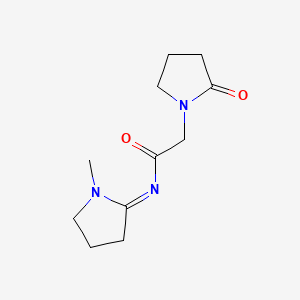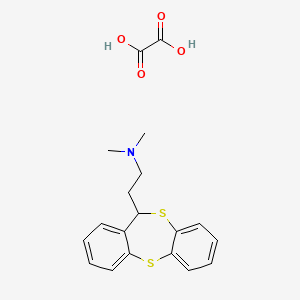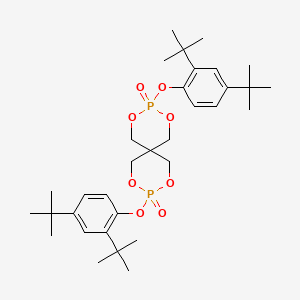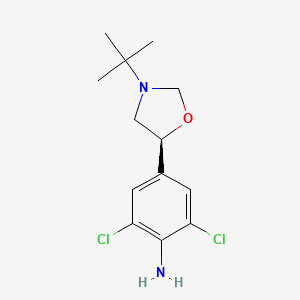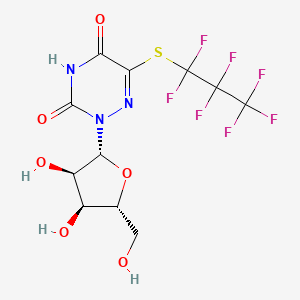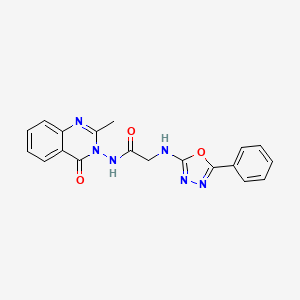
Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone and oxadiazole moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3).
Coupling Reactions: The final step involves coupling the quinazolinone and oxadiazole intermediates through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or biocatalysis to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
The compound may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-” likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety may inhibit certain enzymes by binding to their active sites, while the oxadiazole ring may interact with nucleic acids, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3(4H)-quinazolinecarboxylic acid.
Oxadiazole Derivatives: Compounds like 5-phenyl-1,3,4-oxadiazole-2-thiol.
Uniqueness
The unique combination of the quinazolinone and oxadiazole moieties in “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-” imparts distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness can be leveraged in the design of new drugs and materials with enhanced performance.
Propriétés
Numéro CAS |
135790-28-2 |
|---|---|
Formule moléculaire |
C19H16N6O3 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-(2-methyl-4-oxoquinazolin-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]acetamide |
InChI |
InChI=1S/C19H16N6O3/c1-12-21-15-10-6-5-9-14(15)18(27)25(12)24-16(26)11-20-19-23-22-17(28-19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,23)(H,24,26) |
Clé InChI |
HUAOJLXGNLYTTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CNC3=NN=C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


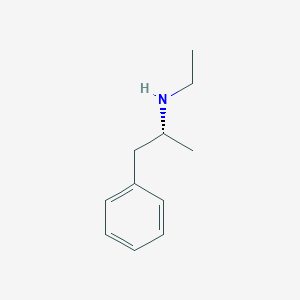
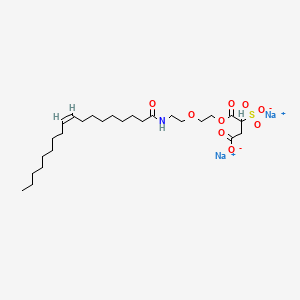

![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)

